molecular formula C12H13NO3 B2503193 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 196211-13-9

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B2503193
CAS No.: 196211-13-9
M. Wt: 219.24
InChI Key: ZIPURTBBOFIUNR-UHFFFAOYSA-N
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Description

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by a cyclopropane ring substituted with a benzylcarbamoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid can be achieved through several routes:

Chemical Reactions Analysis

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPURTBBOFIUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared based on a modified procedure of Shih and Rankin [Synthetic Communications, 1996, 26(4), 833-836]: To a mixture of cyclopropane-1,1-dicarboxylic acid (5.0 g, 38.4 mmol, 1.0 eq.) in anhydrous THF (50 mL) under nitrogen was added dropwise triethylamine (3.89 g, 38.4 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (4.57 g, 38.4 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of benzylamine 5 (4.53 g, 42.3 mmol, 1.1 eq.) in anhydrous THF (25 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH (to pH 10). The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-Benzylcarbamoyl-cyclopropanecarboxylic acid as a white solid (4.39 g, 52.15%). 1H NMR (400 MHz, CDCl3): 8.44 (br s, 1H), 7.37-7.33 (m, 2H), 7.32-7.26 (m, 3H), 1.82-1.70 (m, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
4.57 g
Type
reactant
Reaction Step Three
Quantity
4.53 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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